molecular formula C8H8O9 B14564737 4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid CAS No. 61799-63-1

4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid

Cat. No.: B14564737
CAS No.: 61799-63-1
M. Wt: 248.14 g/mol
InChI Key: HDHCDKASASXRPL-UHFFFAOYSA-N
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Description

4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid is an organic compound with a complex structure that includes multiple carboxyl groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with carboxymethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes. The exact pathways and targets depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(imidazolyl)diphenyl ether: Used in the synthesis of metal-organic frameworks.

    Pinacol boronic esters: Valuable building blocks in organic synthesis.

Uniqueness

4,4-Bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid is unique due to its specific structure, which includes multiple carboxyl groups and a dioxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

61799-63-1

Molecular Formula

C8H8O9

Molecular Weight

248.14 g/mol

IUPAC Name

4,4-bis(carboxymethyl)-5-oxo-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C8H8O9/c9-3(10)1-8(2-4(11)12)7(15)16-6(17-8)5(13)14/h6H,1-2H2,(H,9,10)(H,11,12)(H,13,14)

InChI Key

HDHCDKASASXRPL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C1(C(=O)OC(O1)C(=O)O)CC(=O)O

Origin of Product

United States

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